(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide
Description
The compound (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide is a synthetic small molecule featuring a quinoline core substituted with multiple functional groups. Key structural elements include:
- A 3-chloro-4-(pyridin-2-ylmethoxy)anilino group at position 4, introducing halogen (Cl) and pyridine-based substituents that enhance target binding specificity.
- An (E)-4-bromo-but-2-enamide side chain at position 6, contributing conformational rigidity and electrophilic reactivity due to the bromo group.
This compound is hypothesized to act as a kinase inhibitor, leveraging its quinoline core and halogenated substituents for competitive ATP-binding site interactions . Its synthesis typically involves multi-step coupling reactions, as seen in analogous acrylamido-quinoline derivatives .
Properties
CAS No. |
1257230-74-2 |
|---|---|
Molecular Formula |
C28H23BrClN5O3 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C28H23BrClN5O3/c1-2-37-26-14-23-21(13-24(26)35-27(36)7-5-10-29)28(18(15-31)16-33-23)34-19-8-9-25(22(30)12-19)38-17-20-6-3-4-11-32-20/h3-9,11-14,16H,2,10,17H2,1H3,(H,33,34)(H,35,36)/b7-5+ |
InChI Key |
ZLLNKUZNTSGCHV-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CBr |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide typically involves multiple steps, including halogenation, nitration, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may yield halogenated quinoline compounds.
Scientific Research Applications
Molecular Formula
Anticancer Properties
Research indicates that compounds similar to (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth, effectively reducing cancer cell proliferation.
- Case Studies : In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells, demonstrating IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy:
- Spectrum of Activity : It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- In Vitro Studies : Compounds with similar structures have demonstrated effective inhibition of bacterial growth, with some derivatives exhibiting lower MIC (Minimum Inhibitory Concentration) values than standard antibiotics like penicillin .
Anticancer Activity Assessment
A study evaluated the anticancer potential of derivatives of quinoline compounds similar to (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against breast cancer cell lines .
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of related compounds, revealing that certain derivatives exhibited potent activity against Mycobacterium tuberculosis and other pathogens. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing efficacy .
Mechanism of Action
The mechanism of action of (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of acrylamido-quinoline derivatives. Key structural analogues and their differentiating features include:
Key Findings :
- The dimethylamino analogue (IC50 = 9 nM) outperforms the target compound (IC50 = 12 nM), likely due to improved solubility and basicity enhancing target engagement .
- Tetrahydrofuran-3-yl-oxy derivatives exhibit superior plasma stability (t½ > 10 h), suggesting resistance to oxidative metabolism compared to ethoxy groups .
- Bromoquinoline-phenylacrylamide shows reduced potency (IC50 = 45 nM), highlighting the critical role of the cyano and ethoxy groups in activity .
Biological Activity
(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline backbone, a bromo substituent, and various functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 815.2 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C40H39ClN6O11 |
| Molecular Weight | 815.2 g/mol |
| IUPAC Name | (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
The compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. EGFR is involved in cell proliferation and survival; its overexpression is linked to various malignancies. Studies indicate that (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide competes with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways associated with tumor growth and survival .
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
- A431 Cells : Inhibition of EGF-induced proliferation was observed with an IC50 value around 5 nM.
- MDA-MB-468 Cells : The compound showed significant growth inhibition, with EC50 values reported at approximately 6.7 µM.
These findings suggest that the compound effectively blocks EGF-mediated signaling, leading to reduced cell viability in cancerous cells .
In Vivo Studies
In animal models, particularly nude mice bearing tumors that overexpress EGFR, the compound was administered orally at doses of 80 mg/kg/day for ten days. Results indicated a marked reduction in tumor size, demonstrating its potential as an effective therapeutic agent against EGFR-driven cancers .
Case Studies
Several case studies have highlighted the efficacy of (E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide:
- Breast Cancer : In a study involving MDA-MB cell lines, the compound inhibited proliferation significantly compared to controls, indicating its potential utility in treating breast cancer.
- Lung Cancer : The compound's ability to inhibit EGFR was also tested in lung cancer models, showing promising results in reducing tumor growth and enhancing survival rates .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
